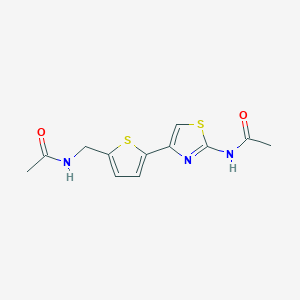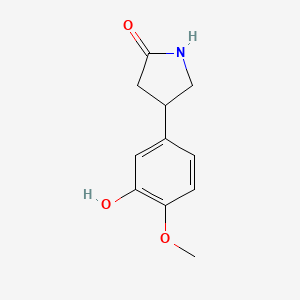
5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and hydroxyl groups in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with 2-chloropyrimidine-4-ol in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus oxychloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to altered cellular processes and has potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-1H-pyrazole-4-carbonitrile
- 2-(1H-pyrazol-1-yl)pyrimidine-4-ol
- 5-amino-3-methyl-1H-pyrazole
Uniqueness
5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one is unique due to the presence of both pyrazole and pyrimidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C7H7N5O |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H7N5O/c8-5-4-9-7(11-6(5)13)12-3-1-2-10-12/h1-4H,8H2,(H,9,11,13) |
Clé InChI |
VWVNPWMYGKMFNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=NC=C(C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone](/img/structure/B8639373.png)









![4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B8639442.png)

